Cas no 53859-25-9 (Methyl 2-(6-chloro-1H-indol-3-yl)acetate)
Methyl 2-(6-chloro-1H-indol-3-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(6-chloro-1H-indol-3-yl)acetate
- MFCD25964363
- Methyl 6-Chloroindole-3-acetate
- A918049
- AC6322
- AKOS022189161
- 53859-25-9
- SY048040
- SCHEMBL841091
- Methyl2-(6-chloro-1H-indol-3-yl)acetate
- Methyl (6-chloro-1H-indol-3-yl)acetate
- DTXSID20727464
-
- MDL: MFCD25964363
- Inchi: 1S/C11H10ClNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3
- InChI Key: WVEHYRATJOBEFM-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2CC(=O)OC
Computed Properties
- Exact Mass: 223.0400063g/mol
- Monoisotopic Mass: 223.0400063g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42.1Ų
Experimental Properties
- Density: 1.342±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 79-81 ºC
- Solubility: Very slightly soluble (0.22 g/l) (25 º C),
Methyl 2-(6-chloro-1H-indol-3-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Chemenu | CM146576-1g |
methyl 2-(6-chloro-1H-indol-3-yl)acetate |
53859-25-9 | 95% | 1g |
$489 | 2021-08-05 | |
| Chemenu | CM146576-1g |
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| eNovation Chemicals LLC | D915228-1g |
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| Alichem | A199008227-1g |
Methyl 2-(6-chloro-1H-indol-3-yl)acetate |
53859-25-9 | 95% | 1g |
$430.44 | 2023-09-01 | |
| eNovation Chemicals LLC | D915228-1g |
Methyl 6-Chloroindole-3-acetate |
53859-25-9 | 95% | 1g |
$990 | 2025-02-19 | |
| Ambeed | A126374-1g |
Methyl 2-(6-chloro-1H-indol-3-yl)acetate |
53859-25-9 | 95+% | 1g |
$397.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536454-1g |
Methyl 2-(6-chloro-1H-indol-3-yl)acetate |
53859-25-9 | 98% | 1g |
¥2870.00 | 2024-05-09 | |
| Crysdot LLC | CD11108568-1g |
Methyl 2-(6-chloro-1H-indol-3-yl)acetate |
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$518 | 2024-07-17 | |
| eNovation Chemicals LLC | D915228-1g |
Methyl 6-Chloroindole-3-acetate |
53859-25-9 | 95% | 1g |
$990 | 2025-02-28 |
Methyl 2-(6-chloro-1H-indol-3-yl)acetate Suppliers
Methyl 2-(6-chloro-1H-indol-3-yl)acetate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on Methyl 2-(6-chloro-1H-indol-3-yl)acetate
Recent Advances in the Study of Methyl 2-(6-chloro-1H-indol-3-yl)acetate (CAS: 53859-25-9) in Chemical Biology and Pharmaceutical Research
Methyl 2-(6-chloro-1H-indol-3-yl)acetate (CAS: 53859-25-9) is a synthetic indole derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has been the focus of several studies aimed at exploring its pharmacological potential and synthetic utility.
Recent research has highlighted the role of Methyl 2-(6-chloro-1H-indol-3-yl)acetate as a key intermediate in the synthesis of more complex bioactive molecules. Its structural features, including the chloro-substituted indole ring and the ester functional group, make it a versatile building block for the development of novel therapeutic agents. Studies have demonstrated its utility in the synthesis of compounds targeting serotonin receptors, which are implicated in various neurological disorders.
One of the most notable advancements in the study of this compound is its application in the development of anticancer agents. Researchers have synthesized analogs of Methyl 2-(6-chloro-1H-indol-3-yl)acetate and evaluated their cytotoxicity against various cancer cell lines. Preliminary results indicate that certain derivatives exhibit potent inhibitory effects on cancer cell proliferation, suggesting a promising avenue for further investigation.
In addition to its pharmacological potential, Methyl 2-(6-chloro-1H-indol-3-yl)acetate has also been studied for its role in chemical biology. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, has been explored in the context of drug design and target identification. Recent studies have utilized computational modeling and molecular docking techniques to predict the binding affinity of this compound with specific biological targets, providing valuable insights for future drug development.
The synthetic methodology for Methyl 2-(6-chloro-1H-indol-3-yl)acetate has also seen significant improvements. Recent publications have reported more efficient and environmentally friendly synthetic routes, reducing the reliance on hazardous reagents and minimizing waste generation. These advancements not only enhance the scalability of production but also align with the growing emphasis on sustainable chemistry in pharmaceutical research.
Despite these promising developments, challenges remain in the clinical translation of Methyl 2-(6-chloro-1H-indol-3-yl)acetate-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through rigorous preclinical studies. Ongoing research is focused on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to improve its therapeutic index.
In conclusion, Methyl 2-(6-chloro-1H-indol-3-yl)acetate (CAS: 53859-25-9) represents a valuable scaffold in chemical biology and pharmaceutical research. Its diverse applications, ranging from drug synthesis to target identification, underscore its importance in the field. Continued exploration of its biological activities and synthetic potential is expected to yield novel therapeutic agents with significant clinical impact.
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